molecular formula C8H14ClNO4 B14007174 Chloroacetyl-D-beta-hydroxynorleucine B CAS No. 59286-27-0

Chloroacetyl-D-beta-hydroxynorleucine B

Cat. No.: B14007174
CAS No.: 59286-27-0
M. Wt: 223.65 g/mol
InChI Key: FRPZIFQAOIMHIS-UHFFFAOYSA-N
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Description

Chloroacetyl-D-beta-hydroxynorleucine B is a derivative of beta-hydroxynorleucine, a non-proteinogenic amino acid. This compound is particularly notable for its significant biological activity, including growth inhibitory properties. It is one of the four diastereomers of beta-hydroxynorleucine, with the N-chloroacetyl derivative of the D-enantiomorph of diastereomer B showing the greatest growth inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloroacetyl-D-beta-hydroxynorleucine B typically involves the chloroacetylation of beta-hydroxynorleucine. This process can be carried out under metal-free, bio-compatible conditions using chloroacetyl chloride in a phosphate buffer. The reaction is highly chemoselective and can be completed within 20 minutes .

Industrial Production Methods

Industrial production of this compound often employs enzymatic synthesis due to its high chemo-, regio-, and enantioselectivity. Enzymes can be immobilized and reused for multiple cycles, making the process economically efficient. Additionally, enzymes can be overexpressed or modified to enhance their activity and stability .

Chemical Reactions Analysis

Types of Reactions

Chloroacetyl-D-beta-hydroxynorleucine B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Chloroacetyl-D-beta-hydroxynorleucine B has a wide range of scientific research applications:

    Chemistry: It is used as a chiral intermediate in the synthesis of various pharmaceuticals.

    Biology: It has been studied for its growth inhibitory activity and potential antitumor properties.

    Medicine: It is being investigated for its potential use in cancer treatment due to its significant growth inhibitory activity.

    Industry: It is used in the production of chiral intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Chloroacetyl-D-beta-hydroxynorleucine B involves its interaction with specific molecular targets. It is believed to inhibit the growth of cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant antitumor activity .

Comparison with Similar Compounds

Similar Compounds

    Beta-hydroxynorleucine: The parent compound from which Chloroacetyl-D-beta-hydroxynorleucine B is derived.

    N-chloroacetyl derivatives of other diastereomers: These include the N-chloroacetyl derivatives of the other three diastereomers of beta-hydroxynorleucine.

Uniqueness

This compound is unique due to its significant growth inhibitory activity, which is about twice that of the other three diastereomers. This makes it a particularly promising compound for further research and potential therapeutic applications .

Properties

CAS No.

59286-27-0

Molecular Formula

C8H14ClNO4

Molecular Weight

223.65 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-3-hydroxyhexanoic acid

InChI

InChI=1S/C8H14ClNO4/c1-2-3-5(11)7(8(13)14)10-6(12)4-9/h5,7,11H,2-4H2,1H3,(H,10,12)(H,13,14)

InChI Key

FRPZIFQAOIMHIS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(=O)O)NC(=O)CCl)O

Origin of Product

United States

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